Cas no 77471-44-4 (4-Methylumbelliferyl alpha-L-Arabinosfuranoside)

4-メチルウンベリフェリルα-L-アラビノフラノシドは、α-L-アラビノフラノシダーゼ酵素の特異的基質として利用される蛍光性基質です。本化合物は、酵素反応により4-メチルウンベリフェロン(4-MU)を遊離し、高感度な蛍光検出が可能となります。その特異性の高さから、植物細胞壁分解酵素や微生物由来酵素の活性測定に優れた性能を発揮します。特に、反応生成物である4-MUの蛍光特性(励起波長365nm、発光波長445nm)により、微量サンプルでも正確な定量が可能です。また、高い水溶性と安定性を兼ね備えており、各種酵素アッセイ系での再現性ある結果を得るのに適しています。

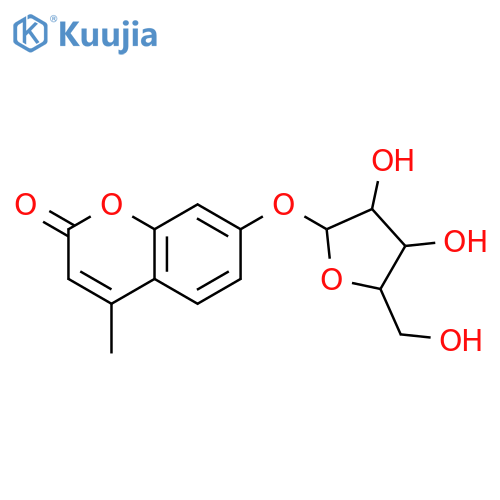

77471-44-4 structure

商品名:4-Methylumbelliferyl alpha-L-Arabinosfuranoside

4-Methylumbelliferyl alpha-L-Arabinosfuranoside 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one,7-(a-L-arabinofuranosyloxy)-4-methyl-

- 4-Methylumbelliferyl α-L-Arabinosfuranoside

- 4-Methylumbelliferyl

- 4-METHYLUMBELLIFERYL α-L-ARABINOFURANOSIDE

- 4-Methylumbelliferyl alpha-L-arabinofuranoside

- 4-Methylumbelliferyl alpha-L-arabinoside

- 77471-44-4

- 7-(((2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-methyl-2H-chromen-2-one

- 4-Methylumbelliferyl a-L-arabinofuranoside

- 4-METHYLUMBELLIFERYL ALPHA-L-ARABINOSFURANOSIDE

- 4-Methylumbelliferyl ?-L-Arabinosfuranoside

- 4-methylumbelliferyl-alpha-l-arabinofuranoside

- CS-0139311

- A-L-arabinofuranoside

- SCHEMBL366087

- MFCD00057308

- 7-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one

- DTXSID201265871

- 4-Methylumbelliferyl alpha -L-arabinofuranoside

- HY-137490

- 7-((2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yloxy)-4-methyl-2H-chromen-2-one

- 4-Methylumbelliferyl-alpha-L-arabinoside

- 7-{[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-4-methyl-2H-chromen-2-one

- G77031

- 4-Methylumbelliferyl I+/--L-arabinofuranoside

- 4-Methylumbelliferyl alpha-L-Arabinosfuranoside

-

- MDL: MFCD00057308

- インチ: InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14+,15+/m0/s1

- InChIKey: FAGLTVBWEMHJRP-SPWCGHHHSA-N

- ほほえんだ: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O

計算された属性

- せいみつぶんしりょう: 308.09000

- どういたいしつりょう: 308.08960285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 463

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

- 密度みつど: 1.486±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 599.4°C at 760 mmHg

- フラッシュポイント: 228.1°C

- 屈折率: 1.631

- ようかいど: 微溶性(3.7 g/l)(25ºC)、

- PSA: 109.36000

- LogP: -0.08080

4-Methylumbelliferyl alpha-L-Arabinosfuranoside セキュリティ情報

- WGKドイツ:1

- 危険カテゴリコード: 20/22-36/38-39/23/24/25-23/24/25-11

- セキュリティの説明: 7-24-45

-

危険物標識:

- リスク用語:R20/22

- セキュリティ用語:7-24-45

- ちょぞうじょうけん:−20°C

4-Methylumbelliferyl alpha-L-Arabinosfuranoside 税関データ

- 税関コード:29400090

4-Methylumbelliferyl alpha-L-Arabinosfuranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M334305-100mg |

4-Methylumbelliferyl alpha-L-Arabinosfuranoside |

77471-44-4 | 100mg |

$1154.00 | 2023-05-17 | ||

| abcr | AB259104-25mg |

4-Methylumbelliferyl-alpha-L-arabinofuranoside, 98%; . |

77471-44-4 | 98% | 25mg |

€215.10 | 2024-06-09 | |

| Apollo Scientific | BIM2041-50mg |

4-Methylumbelliferyl alpha-L-arabinofuranoside |

77471-44-4 | 50mg |

£130.00 | 2025-02-19 | ||

| TRC | M334305-10mg |

4-Methylumbelliferyl alpha-L-Arabinosfuranoside |

77471-44-4 | 10mg |

$150.00 | 2023-05-17 | ||

| abcr | AB259104-100 mg |

4-Methylumbelliferyl-alpha-L-arabinofuranoside, 98%; . |

77471-44-4 | 98% | 100 mg |

€389.50 | 2023-07-20 | |

| abcr | AB259104-250 mg |

4-Methylumbelliferyl-alpha-L-arabinofuranoside, 98%; . |

77471-44-4 | 98% | 250 mg |

€726.70 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209951-1g |

4-Methylumbelliferyl α-L-arabinofuranoside |

77471-44-4 | 98% | 1g |

¥9345 | 2023-04-13 | |

| abcr | AB259104-25 mg |

4-Methylumbelliferyl-alpha-L-arabinofuranoside, 98%; . |

77471-44-4 | 98% | 25 mg |

€148.50 | 2023-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-220958A-50 mg |

4-Methylumbelliferyl α-L-arabinofuranoside, |

77471-44-4 | ≥96% | 50mg |

¥3,008.00 | 2023-07-11 | |

| abcr | AB259104-250mg |

4-Methylumbelliferyl-alpha-L-arabinofuranoside, 95%; . |

77471-44-4 | 95% | 250mg |

€1123.30 | 2025-02-09 |

4-Methylumbelliferyl alpha-L-Arabinosfuranoside 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

77471-44-4 (4-Methylumbelliferyl alpha-L-Arabinosfuranoside) 関連製品

- 147-81-9(DL-Arabinose)

- 195385-93-4(4-Methylumbelliferyl b-D-Ribofuranoside)

- 6734-33-4(4-Methylumbelliferyl-β-D-xylopyranoside)

- 72626-61-0(4-Methylumbelliferyl β-D-Cellobioside)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:77471-44-4)4-Methylumbelliferyl alpha-L-Arabinosfuranoside

清らかである:99%/99%/99%

はかる:50mg/100mg/250mg

価格 ($):179.0/282.0/536.0